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  • Product: Choline bromide (D13)
  • CAS: 203645-64-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Stability and Storage of Choline Bromide (D13)

Introduction Choline bromide, a quaternary ammonium salt, is a vital reagent and synthetic intermediate in various research and development sectors, including pharmaceuticals and agrochemicals.[1] Its deuterated form, Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Choline bromide, a quaternary ammonium salt, is a vital reagent and synthetic intermediate in various research and development sectors, including pharmaceuticals and agrochemicals.[1] Its deuterated form, Choline bromide (D13), is particularly crucial as a tracer and internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[2] The integrity of this compound is paramount for the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for choline bromide, grounded in its physicochemical properties and substantiated by authoritative sources.

PART 1: Physicochemical Properties: The Foundation of Stability

A thorough understanding of a compound's intrinsic properties is fundamental to establishing appropriate storage and handling protocols. Choline bromide is a white to off-white solid, typically in crystalline or powder form.[3]

Key Physicochemical Data
PropertyValue/DescriptionSource(s)
Molecular Formula C5H14BrNO[3][4]
Molecular Weight 184.07 g/mol [4]
Appearance White to off-white solid[3]
Melting Point Decomposes before melting under standard conditions. A melting point of 687±9 K has been determined using fast scanning calorimetry.[5][6]
Solubility Soluble in DMSO. Choline chloride is easily soluble in water and ethanol.[1][7]
Hygroscopicity Hygroscopic; readily absorbs moisture.[3][8]

The most critical property influencing the stability of choline bromide is its hygroscopicity .[3][8] This tendency to absorb moisture from the atmosphere can initiate physical and chemical degradation, compromising the integrity of the material.

PART 2: Stability Profile and Degradation Pathways

The stability of choline bromide is contingent on several environmental factors. Understanding these is crucial for mitigating degradation.

Thermal Stability

Under standard heating rates, choline bromide and its chloride analogue, choline chloride, tend to decompose before a clear melting point is observed.[5][6][9] This thermal instability underscores the importance of avoiding high temperatures during storage and handling.[10]

Hygroscopicity and Hydrolytic Stability

The presence of moisture is a primary catalyst for the degradation of choline bromide. The absorption of water can lead to:

  • Physical Changes: Caking and clumping of the powder, which can make accurate weighing and handling difficult.

  • Chemical Degradation: While the choline cation itself is relatively stable, the presence of water can facilitate reactions with impurities or other components in a formulation.

Studies on deep eutectic solvents containing choline chloride have demonstrated their significant hygroscopicity, which alters their physical properties like viscosity and electrical conductivity.[11][12] This highlights the profound impact of water absorption on choline salt-based materials.

Photostability

Exposure to light can be a source of energy for chemical reactions. Therefore, it is a standard and prudent practice in chemical and pharmaceutical sciences to protect reagents from light, especially during long-term storage.

pH and Solution Stability

While choline bromide itself is a salt of a strong acid (HBr) and a quaternary ammonium hydroxide, its stability in solution can be influenced by pH, particularly when in formulations with other active ingredients. For instance, choline chloride is noted to be unstable in alkaline solutions.[7]

Logical Relationship of Stability Factors

cluster_factors Environmental Factors cluster_compound Choline Bromide Integrity cluster_degradation Degradation Outcomes Temperature Temperature CholineBromide Choline Bromide (D13) Temperature->CholineBromide Moisture Moisture (Humidity) Moisture->CholineBromide Primary Concern Light Light Light->CholineBromide pH pH (in solution) pH->CholineBromide Degradation Physical & Chemical Degradation CholineBromide->Degradation Leads to

Caption: The primary environmental factors influencing the stability of choline bromide.

PART 3: Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of choline bromide (D13), the following self-validating protocols should be implemented.

Core Storage Directives

The consensus from multiple suppliers and safety data sheets is to store choline bromide in a tightly sealed container in a dry, cool, and well-ventilated area, away from light and moisture.[3][8][13][14][15]

Storage ParameterRecommendationRationale
Temperature Room temperature or refrigerated (4°C).[1][13][16]Prevents thermal degradation.
Atmosphere Store under an inert gas.[3][8]Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly closed container.[3][8][15]Prevents ingress of moisture and other contaminants.
Light Exposure Protect from light.[13]Avoids potential photochemical degradation.
Moisture Store away from moisture; hygroscopic.[3][8][13]Prevents physical and chemical changes due to water absorption.
Experimental Workflow: Handling and Preparation of Stock Solutions

Due to its hygroscopic nature, special care must be taken when handling choline bromide.

cluster_prep Preparation cluster_handling Handling cluster_solution Solution Preparation cluster_storage Storage A Equilibrate container to room temperature in a desiccator B Handle in a fume hood or a well-ventilated area A->B Prevents condensation C Weigh quickly to minimize air exposure B->C D Use appropriate solvent (e.g., DMSO, water, ethanol) C->D F Immediately and tightly reseal the main container C->F E For stock solutions, aliquot to prevent freeze-thaw cycles D->E G Store stock solutions at -20°C or -80°C E->G F->G Return to proper long-term storage

Caption: A recommended workflow for handling choline bromide and preparing stock solutions.

Stability of Stock Solutions

Once in solution, the stability of choline bromide can be enhanced by proper storage. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for 1 month.[17] It is crucial to use sealed storage to protect from moisture.[17] Aliquoting into smaller volumes for single use is highly recommended to avoid repeated freeze-thaw cycles which can degrade the compound.

PART 4: Incompatible Materials

To prevent adverse reactions and degradation, choline bromide should be stored away from strong acids, strong bases, and strong oxidizing agents.[3][10]

Conclusion

The stability of choline bromide (D13) is intrinsically linked to its hygroscopic nature. Therefore, the cornerstone of its proper management lies in stringent moisture control throughout its lifecycle in the laboratory—from storage to handling and solution preparation. By adhering to the protocols outlined in this guide, which are grounded in the compound's chemical properties and supported by safety and handling literature, researchers can ensure the integrity of their choline bromide and the reliability of their experimental data.

References

  • Electrochemical Evaluation of Choline Bromide-Based Electrolyte for Hybrid Supercapacitors. MDPI. Available from: [Link]

  • Choline (bromide) by MedChem Express. Lucerna-Chem AG. Available from: [Link]

  • Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials. ACS Publications. Available from: [Link]

  • Safety Data Sheet Choline Chloride Solution. Redox. Available from: [Link]

  • Defying Decomposition: The Curious Case of Choline Chloride. ChemRxiv. Available from: [Link]

  • New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Choline Bromide. PubChem. Available from: [Link]

  • Defying decomposition: the curious case of choline chloride. PMC - NIH. Available from: [Link]

  • Defying Decomposition: The Curious Case of Choline Chloride. ChemRxiv. Available from: [Link]

  • Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent: A Hindrance to its Electroplating Industry Adoption. ResearchGate. Available from: [Link]

  • Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent: A Hindrance to its Electroplating Industry Adoption. KoreaScience. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Deuterium Metabolic Imaging (DMI) Protocol for Brain Tumor Characterization

[1][2][3] Executive Summary Deuterium Metabolic Imaging (DMI) is a rapidly emerging, non-invasive magnetic resonance technique that maps glucose metabolism in 3D without ionizing radiation. Unlike FDG-PET, which primaril...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Deuterium Metabolic Imaging (DMI) is a rapidly emerging, non-invasive magnetic resonance technique that maps glucose metabolism in 3D without ionizing radiation. Unlike FDG-PET, which primarily images glucose uptake (trapping), DMI using [6,6'-


H

]-glucose resolves the downstream metabolic fate of glucose, specifically distinguishing between aerobic glycolysis (Warburg effect) and oxidative phosphorylation (TCA cycle).

This protocol details the methodology for characterizing glioma grades and subtypes (specifically IDH-mutation status) by quantifying the ratio of deuterated lactate (


H-Lac) to deuterated glutamate/glutamine (

H-Glx).[1]

Scientific Mechanism & Rationale

The Tracer: Why [6,6'- H ]-Glucose?

We utilize [6,6'-


H

]-glucose rather than uniformly labeled glucose ([U-

H]-glucose) for two critical reasons:
  • Spectral Simplicity: It produces singlet peaks for lactate and Glx, avoiding complex multiplet patterns that degrade signal-to-noise ratio (SNR).

  • Pathway Specificity: The deuterium labels at the C6 position are retained in pyruvate.

    • Glycolysis: Pyruvate converts to Lactate, retaining the

      
      H label (visible as 
      
      
      
      H-Lactate).
    • TCA Cycle: Pyruvate enters the mitochondria. The label is eventually incorporated into the glutamate/glutamine pool (visible as

      
      H-Glx).
      
The Biological Target: The Warburg Effect

Aggressive tumors (e.g., Glioblastoma IDH-wildtype) exhibit the Warburg effect, fermenting glucose to lactate even in the presence of oxygen.

  • High-Grade Glioma: High

    
    H-Lactate / Low 
    
    
    
    H-Glx.[2]
  • Healthy Brain / Low-Grade IDH-Mutant: Low

    
    H-Lactate / High 
    
    
    
    H-Glx.

MetabolicPathway Glucose [6,6'-²H₂]-Glucose (Substrate) Pyruvate [3,3'-²H₂]-Pyruvate Glucose->Pyruvate Glycolysis Lactate [3,3'-²H₂]-Lactate (Warburg Effect) Pyruvate->Lactate LDH (High in GBM) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA Glx [4,4'-²H₂]-Glx (Oxidative Phos.) TCA->Glx Transamination (Healthy/IDH-mut)

Figure 1: Metabolic fate of the deuterium tracer. DMI allows simultaneous visualization of the "red" (tumor) and "green" (healthy) pathways.

Experimental Protocol

Hardware Requirements
  • Field Strength:

    
     3T (Clinical) or 
    
    
    
    7T (Research).
    • Note: 7T is preferred for spectral resolution to separate the

      
      H-Glucose and 
      
      
      
      H-Glx peaks, which have a chemical shift difference of only ~1.4 ppm.
  • RF Coils:

    • Double-tuned

      
      H/
      
      
      
      H head coil (for anatomical co-registration).
    • Alternatively: A dedicated

      
      H transmit/receive surface coil or birdcage coil.
      
  • Phantom: A spherical flask containing natural abundance D

    
    O (saline doped) for frequency calibration and 
    
    
    
    shimming.
Subject Preparation & Dosing

Pre-requisite: Subjects must fast for 6–8 hours prior to scanning to lower endogenous glucose and maximize tracer uptake competition.

ParameterClinical (Human) SpecificationPreclinical (Mouse/Rat) Specification
Tracer [6,6'-

H

]-Glucose (Oral Grade)
[6,6'-

H

]-Glucose (Sterile Sol.)
Dose 0.75 g/kg body weight2.0 g/kg body weight
Administration Oral solution (dissolved in water)Oral gavage or IP injection
Timing Drink over 1–2 minutesBolus
Uptake Period Scan starts 60–90 min post-ingestionScan starts immediately (dynamic)
MRI Acquisition Workflow

The short


 relaxation time of deuterium (~300–500 ms in vivo) allows for rapid signal averaging (short TR), compensating for the low sensitivity of the nucleus.[3]

Step-by-Step Sequence:

  • Anatomical Reference: Acquire standard

    
    H T2-weighted FLAIR images for tumor localization.
    
  • 
     Shimming:  Critical. Perform 2nd or 3rd order shimming over the tumor volume. Poor shimming will cause the massive water (HDO) peak to bleed into the metabolite frequencies.
    
  • DMI Acquisition (3D MRSI):

    • Sequence: 3D FID-CSI (Free Induction Decay Chemical Shift Imaging).

    • Field of View (FOV): 220 x 220 x 220 mm (Human).

    • Matrix: 11 x 11 x 11 (interpolated to higher resolution).

    • Voxel Size: Nominal ~2.5 mL (Human).

    • TR (Repetition Time): 300 ms.

    • TE (Echo Time): Minimum (0.5–1.5 ms) to capture fast-decaying signals.

    • Averages: Variable (Total scan time ~30–40 mins).

    • Excitation: Pulse-acquire or BIR-4 adiabatic pulse (to ensure uniform flip angle).

DMI_Workflow Start Subject Fasting (>6 Hours) Admin Oral Administration 0.75 g/kg [6,6'-²H₂]-Glucose Start->Admin Shim B₀ Shimming (Target: <20Hz linewidth) Admin->Shim Wait 60 min (Metabolism) Acq 3D FID-CSI Acquisition (TR=300ms, 40 min scan) Shim->Acq Process Spectral Fitting (AMARES / Matrix Pencil) Acq->Process Map Generate Metabolic Maps Lac/Glx Ratio Process->Map

Figure 2: Clinical DMI acquisition workflow. The 60-minute wait time ensures steady-state labeling of downstream metabolites.

Data Processing & Analysis

Spectral Fitting

Raw data from DMI contains a dominant natural abundance HDO (water) peak at 4.7 ppm. This must be handled carefully.

  • Preprocessing: Apply a 5–10 Hz exponential line broadening (apodization).

  • Algorithm: Use AMARES (Advanced Method for Accurate, Robust and Efficient Spectral fitting) or the Matrix Pencil Method (MPM) .

  • Prior Knowledge Set:

    • Water (HDO): ~4.7 ppm (Assign large linewidth allowance).

    • Glucose (Glc): ~3.8 ppm.

    • Glutamate/Glutamine (Glx): ~2.4 ppm.

    • Lactate (Lac): ~1.3 ppm.

    • Constraint: Fix the frequency difference relative to water to prevent peak swapping in noisy voxels.

Map Generation & Interpretation

Calculate the integral of the fitted peaks for every voxel.

  • Metric 1: The Warburg Map

    
    [4]
    
    • Interpretation: A ratio > 0.4 usually indicates high-grade malignancy (GBM).

  • Metric 2: IDH Status Differentiation

    • IDH-Wildtype (Aggressive): High Lactate, Low Glx.

    • IDH-Mutant (Less Aggressive): Moderate Lactate, Preserved Glx.

    • Note: While IDH mutations produce 2-hydroxyglutarate (2-HG), the 2-HG peak overlaps significantly with Glx/Lipids in deuterium spectra at 3T/7T. Therefore, the Lactate/Glx ratio is the more robust surrogate marker—IDH-mutant tumors show a significantly lower Warburg effect than wildtype tumors.

References

  • De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[5] Science Advances, 4(8), eaat7314.[5][6][7] Link

  • Kreis, F., et al. (2020). Measuring tumor glycolytic flux in vivo by using fast deuterium MRI. Radiology, 294(2), 289-296. Link

  • Ruhm, L., et al. (2021). Deuterium Metabolic Imaging of the Human Brain at 7 T. NeuroImage, 244, 118639. Link

  • Strauss, S. B., et al. (2022). Deuterium Metabolic Imaging (DMI) Detects a Larger Warburg Effect in High-Grade Brain Tumors and in IDH Wild Type Gliomas.[8] Neuro-Oncology Advances, 4(Suppl 1), i11. Link

  • De Graaf, R. A., et al. (2020). Deuterium metabolic imaging (DMI) of human brain metabolism at 7T. Magnetic Resonance in Medicine, 84(6), 2935-2947. Link

Sources

Application

Application and Protocol for the Use of Deuterated Choline Bromide in Quantitative NMR Spectroscopy

Introduction: The Pursuit of Precision with qNMR Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of chemical substan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision with qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of chemical substances.[1] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. For accurate quantification, especially in pharmaceutical and drug development settings, the use of a stable and reliable internal standard is paramount.[2][3] An ideal internal standard must satisfy several critical criteria: high purity, solubility in the chosen deuterated solvent, chemical stability under analytical conditions, and possession of NMR signals that do not overlap with those of the analyte.[2][4]

This application note provides a detailed guide on the use of deuterated choline bromide as an internal standard for ¹H qNMR. We will critically evaluate the fully deuterated Choline Bromide (D13) and propose the more suitable Choline Bromide (trimethyl-d9) as the standard of choice for robust quantitative analysis.

Conceptual Framework: Why Deuterated Choline Bromide?

Choline, an essential nutrient, is a quaternary ammonium salt that is highly soluble in aqueous and polar organic solvents like D₂O, Methanol-d₄, and DMSO-d₆, making it compatible with a wide range of analytes.[2][5] Its simple structure, featuring sharp singlet and triplet signals in the ¹H NMR spectrum, provides distinct regions for integration.

However, using non-deuterated choline bromide can lead to spectral crowding. The signals of standard choline bromide appear at approximately 3.2 ppm (N-(CH₃)₃, singlet), 3.5 ppm (-CH₂-N, multiplet), and 4.0 ppm (-CH₂-OH, multiplet) in D₂O.[6][7] These regions often contain signals from analytes or impurities, complicating accurate integration. Deuteration of the choline molecule offers a strategic solution to this problem by removing unwanted proton signals.

Critical Evaluation of Choline Bromide (D13)

Choline Bromide (D13), with the structure HO(CD₂)₂(N(CD₃)₃)Br, is a commercially available isotopologue where all methyl and methylene protons have been substituted with deuterium.[8][9] While this complete deuteration effectively eliminates its own ¹H signals from the crowded aliphatic region of the spectrum, it paradoxically renders it unsuitable as a ¹H qNMR internal standard for quantifying other molecules.

The only remaining proton is on the hydroxyl (-OH) group. This proton is labile and undergoes rapid chemical exchange with residual water (HDO) in the deuterated solvent or other exchangeable protons on the analyte.[10][11] This exchange leads to several issues:

  • Signal Broadening: The resonance can be significantly broadened, making accurate integration difficult.

  • Variable Chemical Shift: The position of the -OH signal is highly dependent on temperature, concentration, and pH.[10][11]

  • Integration Inaccuracy: The integral of the -OH peak may not accurately reflect the molar concentration of the standard due to exchange.

Therefore, while Choline Bromide (D13) is a valuable tool for metabolic studies or as a "proton-free" cation, it is not recommended as an internal standard for ¹H qNMR quantification.

Choline Bromide (trimethyl-d9): A Superior Alternative

A more suitable alternative is Choline Bromide (trimethyl-d9) , with the structure HOCH₂CH₂N(CD₃)₃Br. In this variant, only the nine protons of the three methyl groups are deuterated. This modification achieves the primary goal of removing the large singlet at ~3.2 ppm, while retaining the two non-exchangeable methylene proton signals (-CH₂-N and -CH₂-OH). These signals can serve as accurate, stable reporters for quantification.

Key Characteristics of Choline Bromide (trimethyl-d9) as a qNMR Standard

PropertySpecificationRationale & Significance
Chemical Purity ≥99.5%Ensures that the weighed mass corresponds accurately to the molar amount, minimizing errors from impurities.[2]
Isotopic Purity ≥98 atom % DGuarantees that the residual signal from the trimethyl groups is negligible and does not interfere with analyte signals.
Solubility High solubility in D₂O, DMSO-d₆, CD₃ODAllows for use with a wide range of polar analytes and ensures a homogeneous solution for accurate NMR measurements.[2]
¹H NMR Signals (in D₂O) ~3.5 ppm (-CH₂N), ~4.0 ppm (-CH₂OH)Provides two distinct, non-exchangeable signals in a relatively clean region of the spectrum for reliable integration.
Chemical Stability Stable, non-hygroscopic solidFacilitates accurate weighing and ensures the integrity of the standard in solution during the experiment.[4]
Molecular Weight 193.13 g/mol A known, precise molecular weight is essential for the final purity calculation.

Experimental Workflow and Protocol

The following protocol outlines the use of Choline Bromide (trimethyl-d9) as an internal standard for determining the purity of an analyte.

Logical Workflow Diagram

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh_analyte Accurately weigh Analyte (m_x) dissolve Dissolve mixture in deuterated solvent (e.g., D₂O) weigh_analyte->dissolve weigh_standard Accurately weigh Choline-d9 (m_std) weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample & equilibrate temperature (≥5 min) transfer->load_sample To Spectrometer tune_shim Tune probe and shim magnetic field load_sample->tune_shim setup_params Set acquisition parameters (zg30, D1 ≥ 7*T₁max) tune_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft Raw FID phase_baseline Manual Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte (I_x) and Standard (I_std) signals phase_baseline->integrate calculate Calculate Purity (P_x) using qNMR equation integrate->calculate

Caption: High-level workflow for qNMR analysis using an internal standard.

Step-by-Step Protocol

1. Materials and Reagents

  • Analyte of interest (Sample)

  • Choline Bromide (trimethyl-d9) (Standard, ≥99.5% purity)

  • Deuterated Solvent (e.g., D₂O, DMSO-d₆)

  • High-precision analytical balance (readability ±0.01 mg or better)

  • High-quality 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the analyte (m_x) into a clean, dry vial. Record the weight precisely.

  • Accurately weigh an appropriate amount of Choline Bromide (trimethyl-d9) (m_std) into the same vial. The molar ratio of standard to analyte should ideally be around 1:1 to ensure comparable signal intensities.[4]

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, high-quality NMR tube.

3. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer and allow at least 5 minutes for the sample to reach thermal equilibrium.[3]

  • Tuning and Shimming: Tune the probe to the correct frequency and perform careful shimming of the magnetic field to achieve optimal resolution and lineshape. It is advisable to perform the experiment without sample spinning to avoid spinning sidebands.[3]

  • Determine Relaxation Delay (D1): Before quantitative acquisition, determine the longest spin-lattice relaxation time (T₁) among the analyte and standard signals to be integrated. This can be done using an inversion-recovery pulse sequence. The relaxation delay (D1) for the quantitative experiment must be set to at least 7 times the longest T₁ to ensure complete relaxation and accurate signal integration.

  • Acquisition Parameters:

    • Pulse Program: Use a simple pulse-acquire sequence (e.g., Bruker's zg30). A 30° pulse angle is often a good compromise between signal-to-noise and experiment time, but a 90° pulse can be used for better signal with a longer D1.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[3] This is crucial for achieving integration errors of less than 1%.

    • Receiver Gain (RG): Set the receiver gain to a value that prevents ADC overflow (clipping) of the FID.

4. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the FID and perform Fourier transformation.

  • Phase and Baseline Correction: Manually perform phase correction to ensure all peaks have a pure absorption lineshape. Apply a careful baseline correction across the entire spectrum, particularly around the integrated signals. Automated routines can introduce errors and should be used with caution.[4]

  • Integration: Manually integrate the well-resolved signal of the analyte (I_x) and a chosen signal of the Choline Bromide (trimethyl-d9) standard (I_std). For the standard, either the multiplet at ~3.5 ppm (2 protons) or ~4.0 ppm (2 protons) can be used. Ensure the integration limits are consistent and wide enough to encompass the entire signal, including any ¹³C satellites if desired (though excluding them for both signals is often simpler and more robust).

5. Purity Calculation

The mass fraction purity of the analyte (P_x) is calculated using the following equation:

Purity (Pₓ) = (Iₓ / I_std) * (N_std / Nₓ) * (Mₓ / M_std) * (m_std / mₓ) * P_std

Where:

  • Iₓ: Integral of the analyte signal

  • I_std: Integral of the standard's signal

  • Nₓ: Number of protons contributing to the analyte signal

  • N_std: Number of protons contributing to the standard's signal (in this case, 2)

  • Mₓ: Molar mass of the analyte

  • M_std: Molar mass of the standard (193.13 g/mol for choline-d9 bromide)

  • mₓ: Mass of the analyte

  • m_std: Mass of the standard

  • P_std: Purity of the standard (as a mass fraction, e.g., 0.998)

Validation and System Suitability

To ensure the trustworthiness of the results, the qNMR method must be validated.[12] Key validation parameters include:

  • Specificity: Confirming that the analyte and standard signals are free from overlap with impurities or other components. 2D NMR techniques like COSY can be used for this purpose.[7]

  • Linearity: Analyzing a series of samples with varying analyte/standard ratios to confirm a linear response.

  • Accuracy and Precision: Performing replicate measurements (e.g., 5-10 replicates) to determine the method's precision (RSD) and accuracy against a certified reference material if available.[4][12]

Conclusion

While Choline Bromide (D13) is unsuitable for ¹H qNMR due to its lack of non-exchangeable protons, Choline Bromide (trimethyl-d9) serves as an excellent internal standard for the quantitative analysis of polar compounds. Its high solubility, chemical stability, and well-resolved methylene proton signals in a non-congested spectral region provide a reliable reference for accurate and precise purity and concentration determination. Adherence to the detailed protocol and validation principles outlined in this note will enable researchers, scientists, and drug development professionals to leverage the full power of qNMR for their analytical needs, grounded in principles recognized by pharmacopeial standards.[4][13]

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • García, G., et al. (2019). NMR study of choline chloride-based deep eutectic solvents. Prensas de la Universidad de Zaragoza.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • García, G., et al. (2019). NMR study of choline chloride-based deep eutectic solvents. Request PDF. Retrieved from [Link]

  • University of Oxford. (2017).
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved from [Link]

  • Hoffman, R. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1544-1555.
  • Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
  • Iowa State University Digital Repository. (2023). New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity.
  • ResearchGate. (n.d.). ¹H NMR spectra of D2O‐diluted ChCl/GA mixtures. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Scribd. (n.d.). NMR Study of Choline Chloride-Based Deep Eutectic Solvents | PDF. Retrieved from [Link]

  • C₂N Diagnostics. (n.d.). Purity by Absolute qNMR Instructions.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (2025).
  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Oral versus Intravenous Administration of Deuterated Choline for Metabolic Research

This guide provides an in-depth comparative analysis of oral (PO) and intravenous (IV) administration of deuterated choline (²H₉-Cho), designed for researchers, scientists, and drug development professionals. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of oral (PO) and intravenous (IV) administration of deuterated choline (²H₉-Cho), designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the causal relationships between the route of administration and the resulting pharmacokinetic and metabolic profiles. Our objective is to equip you with the critical insights necessary to select the optimal administration strategy for your specific research aims, ensuring both scientific rigor and data integrity.

Introduction: The Significance of Deuterated Choline in Metabolic Research

Choline is an essential nutrient pivotal for the synthesis of phospholipids, which are fundamental components of cellular membranes.[1] Its metabolism is often upregulated in proliferating tissues, such as tumors, making it a key target for metabolic imaging and research.[1] Deuterated choline, a stable isotope-labeled form of choline, serves as a powerful tool for tracing choline uptake and metabolism in vivo. This is often accomplished using techniques like Deuterium Metabolic Imaging (DMI), a robust magnetic resonance spectroscopy imaging (MRSI)-based method.[1][2] The choice between oral and intravenous administration of deuterated choline is a critical experimental parameter that significantly influences the observed metabolic outcomes.

Fundamental Principles: Oral vs. Intravenous Administration

The route of administration dictates the speed and extent to which a substance enters the systemic circulation. Intravenous administration delivers the compound directly into the bloodstream, ensuring 100% bioavailability and rapid onset of action.[3] This route is often preferred when precise control over plasma concentrations is necessary.[3]

Conversely, oral administration is less invasive and more convenient but introduces the complexities of gastrointestinal absorption.[4] Factors such as first-pass metabolism in the liver can reduce the bioavailability of the parent compound.[4] For many applications, oral delivery can be as effective as intravenous methods and may better reflect physiological uptake.[5]

Comparative Pharmacokinetics and Metabolism

A key preclinical study in a rat glioblastoma model provides a direct comparison of oral and intravenous deuterated choline administration for DMI.[6] This study highlights the profound impact of the administration route on the resulting metabolic profile.

Key Findings:
  • Comparable Tumor Concentration with Lower Oral Dose: Despite a significantly lower cumulative dose, repeated low-dose oral administration (3 x 50 mg/kg over three days) resulted in comparable total deuterated choline (²H₉-tCho) concentrations in the tumor to a single high-dose intravenous bolus (1 x 285 mg/kg).[6]

  • Differential Metabolic Contributions: Oral administration led to a greater contribution of choline-derived molecules that are products of tumor metabolism, rather than just choline uptake, when compared to intravenous infusion.[6] This suggests that the oral route may provide a more nuanced view of metabolic activity within the tumor.

Data Summary:
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dosing Regimen Single high-dose bolus (1 x 285 mg/kg)Repeated low-dose (3 x 50 mg/kg over 3 days)[6]
Total Deuterated Choline (²H₉-tCho) in Tumor Comparable to PO administrationComparable to IV administration[6]
Tumor-to-Brain Image Contrast Similar to PO administrationSimilar to IV administration[6]
Primary Metabolic Insight Primarily reflects choline uptakeReflects products of tumor metabolism[6]

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear rationale for each step to ensure reproducibility and data integrity.

Intravenous Administration Protocol (Preclinical Rodent Model)

This protocol is adapted from a study utilizing a three-step bolus-continuous infusion to achieve and maintain a steady-state plasma concentration of deuterated choline during DMI acquisition.[1]

Objective: To rapidly achieve and maintain a target plasma concentration of deuterated choline for in vivo metabolic imaging.

Materials:

  • Deuterated choline chloride (²H₉-ChoCl)

  • Sterile water for injection

  • Infusion pump

  • Catheter (e.g., 30-gauge needle with polyethylene tubing)

  • Anesthetized rodent model

Procedure:

  • Preparation of Infusate: Dissolve ²H₉-ChoCl in sterile water to a final concentration of 400 mM.[7]

  • Catheterization: Under anesthesia, place a catheter in the lateral tail vein of the rodent.

  • Pre-treatment (Optional but Recommended): To counteract potential cholinergic effects such as a drop in blood pressure, administer a cholinergic antagonist like atropine sulfate (0.465 mg/kg) via the tail vein 20 minutes prior to choline infusion.[7]

  • Three-Step Infusion Protocol:

    • Step 1 (Bolus): Administer an initial bolus to rapidly increase plasma concentration.

    • Step 2 (Loading Infusion): Follow with a higher-rate continuous infusion for a short duration.

    • Step 3 (Maintenance Infusion): Conclude with a lower-rate continuous infusion for the remainder of the experimental period (e.g., 36 minutes for DMI).[7]

    • Rationale: This multi-step approach is designed to quickly reach and then sustain a steady-state plasma concentration of the tracer, which is crucial for kinetic modeling and imaging studies.[1]

  • Monitoring: Continuously monitor the animal's vital signs throughout the infusion.

Oral Administration Protocol (Preclinical Rodent Model)

This protocol is based on a regimen designed to mimic a clinically relevant dosing schedule for humans.[6]

Objective: To assess the metabolic fate of deuterated choline following a repeated, low-dose oral administration schedule.

Materials:

  • Deuterated choline chloride (²H₉-ChoCl)

  • Sterile water

  • Oral gavage feeding tubes

Procedure:

  • Preparation of Gavage Solution: Dissolve ²H₉-ChoCl in sterile water to a desired concentration.

  • Administration: Using a flexible polypropylene feeding tube, administer the deuterated choline solution via oral gavage to a lightly anesthetized animal. A typical dose is 50 mg/kg of the choline base.[7][8]

  • Dosing Schedule: Repeat the administration daily for a set period (e.g., three consecutive days).[7][8]

    • Rationale: A repeated low-dose oral regimen allows for the accumulation of the labeled choline and its metabolites in the tissue of interest, potentially providing a clearer picture of metabolic turnover rather than just initial uptake.[6]

  • Post-Administration Monitoring: Monitor the animal for any signs of distress after each gavage.

Quantification of Deuterated Choline and its Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of choline and its deuterated analogues in biological samples.[9]

Objective: To accurately quantify the concentrations of deuterated choline and its key metabolites (e.g., phosphocholine, glycerophosphocholine) in plasma or tissue extracts.

Procedure:

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding a solvent like methanol. Centrifuge to pellet the protein and collect the supernatant.

    • Tissue: Homogenize the tissue and perform a liquid-liquid extraction using a solvent system such as methanol and chloroform to separate the aqueous and organic phases.[10]

  • Chromatographic Separation:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of water-soluble choline metabolites.[9]

    • Employ a suitable mobile phase gradient, for example, acetonitrile and ammonium formate in water.[9]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.[9]

    • Set the mass spectrometer to selected reaction monitoring (SRM) mode to detect the specific parent-to-daughter ion transitions for deuterated choline and its metabolites.[9]

    • Rationale: SRM provides high selectivity and sensitivity by monitoring for a specific fragmentation pattern, minimizing interference from the complex biological matrix.

  • Quantification:

    • Use a deuterated internal standard to correct for matrix effects and variations in instrument response.

    • Generate a standard curve with known concentrations of the analytes to determine the concentrations in the unknown samples.

Visualization of Key Pathways and Workflows

Choline Metabolism via the Kennedy Pathway

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine from choline.

KennedyPathway dCho_ext Deuterated Choline (²H₉-Cho) dCho_int ²H₉-Choline dCho_ext->dCho_int dPCho ²H₉-Phosphocholine dCho_int->dPCho Choline Kinase (CK) dCDPCho ²H₉-CDP-Choline dPCho->dCDPCho CTP:phosphocholine cytidylyltransferase (CCT) dPC ²H₉-Phosphatidylcholine dCDPCho->dPC Cholinephosphotransferase (CPT) dGPC ²H₉-Glycerophosphocholine dPC->dGPC Phospholipases

Caption: The Kennedy pathway for the metabolism of deuterated choline.

Experimental Workflow: Oral vs. IV Administration Study

This diagram illustrates the key steps in a comparative study of oral and intravenous deuterated choline administration.

ExperimentalWorkflow cluster_admin Administration cluster_imaging In Vivo Analysis cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis IV_Admin Intravenous (IV) Administration (High-Dose Bolus) DMI Deuterium Metabolic Imaging (DMI) IV_Admin->DMI PO_Admin Oral (PO) Administration (Low-Dose Repeated) PO_Admin->DMI Tissue_Exc Tissue Excision DMI->Tissue_Exc NMR ²H and ¹H-¹⁴N HSQC NMR Tissue_Exc->NMR LCMS LC-MS/MS Quantification Tissue_Exc->LCMS Comp_Analysis Comparative Analysis of Metabolite Concentrations and Ratios NMR->Comp_Analysis LCMS->Comp_Analysis

Caption: Workflow for comparing oral and IV deuterated choline administration.

Conclusion and Future Directions

The choice between oral and intravenous administration of deuterated choline is not merely a matter of convenience but a critical determinant of the metabolic insights that can be gleaned. While intravenous administration offers precise control over plasma concentrations and is ideal for studying rapid uptake kinetics, oral administration, particularly with a repeated low-dose regimen, may provide a more physiologically relevant picture of downstream metabolic processes and turnover within tissues.

Future research should aim to further characterize the pharmacokinetics of various oral formulations of deuterated choline to optimize bioavailability and tissue-specific delivery. Additionally, combining data from both administration routes in a single study could offer a more comprehensive understanding of choline metabolism, from initial transport to its ultimate metabolic fate.

References

  • Buchman, A. L., Moukarzel, A., Jenden, D. J., Roch, M., Rice, K. M., & Ament, M. E. (1994). Choline pharmacokinetics during intermittent intravenous choline infusion in human subjects. Clinical Pharmacology & Therapeutics, 55(3), 277-283. [Link]

  • de Graaf, R. A., Thomas, M. A., & De Feyter, H. M. (2023). Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. bioRxiv. [Link]

  • National Institutes of Health Office of Dietary Supplements. (2022). Choline: Fact Sheet for Health Professionals. [Link]

  • Ippolito, J. E., De Feyter, H. M., & de Graaf, R. A. (2022). Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. Clinical Cancer Research, 28(20), 4495-4504. [Link]

  • Li, X., Wang, Y., Zhang, Y., Liu, Y., & Wang, X. (2021). Serum pharmacokinetics of choline, trimethylamine, and trimethylamine-N-oxide after oral gavage of phosphatidylcholines with different fatty acid compositions in mice. Food & Function, 12(1), 243-252. [Link]

  • Streith, L., Hartmann, F., & Stangl, G. I. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 62(3), 1195-1205. [Link]

  • Böckmann, K. A., Bernhard, W., Minarski, M., & Franz, A. (2022). Differential metabolism of choline supplements in adult volunteers. European journal of nutrition, 61(1), 219-230. [Link]

  • De Feyter, H. M., Behar, K. L., & de Graaf, R. A. (2023). Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). Frontiers in Cellular Neuroscience, 17, 1130816. [Link]

  • de Graaf, R. A., Thomas, M. A., & De Feyter, H. M. (2023). Metabolism of Choline and Deuterated Choline Detected by 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. Analytical Chemistry, 95(12), 6586-6593. [Link]

  • De Feyter, H. M., & de Graaf, R. A. (2021). NIMG-32. ORAL ADMINISTRATION OF DEUTERATED CHOLINE AS A NEW APPROACH TO PROVIDE HIGH TUMOR-TO-BRAIN IMAGE CONTRAST IN DEUTERIUM METABOLIC IMAGING (DMI). Neuro-Oncology, 23(Supplement_6), vi138-vi139. [Link]

  • De Feyter, H. M., & de Graaf, R. A. (2022). Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. bioRxiv. [Link]

  • Koc, H., & Mar, M. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical chemistry, 74(18), 4734-4740. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Choline bromide (D13)

Executive Summary: The Dual-Protection Mandate Handling Choline Bromide-d13 (N,N,N-trimethyl-d9-1,1,2,2-d4-choline bromide) presents a unique laboratory challenge that standard safety data sheets (SDS) often fail to capt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling Choline Bromide-d13 (N,N,N-trimethyl-d9-1,1,2,2-d4-choline bromide) presents a unique laboratory challenge that standard safety data sheets (SDS) often fail to capture. While the biological hazard is classified as an irritant (Skin/Eye/Respiratory), the operational hazard is its extreme hygroscopicity.

As a researcher, your PPE strategy must serve two masters:

  • Biological Safety: Protecting your mucous membranes from quaternary ammonium salt irritation.

  • Data Integrity: Protecting the isotopic purity of the compound from atmospheric moisture (H₂O), which compromises NMR baselines and quantitative stoichiometry.

This guide synthesizes standard GHS compliance with "dry-chain" handling techniques required for high-value deuterated isotopes.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the specific risks associated with this quaternary amine.

Hazard ClassGHS ClassificationOperational Implication
Inhalation STOT SE 3 (H335) Fine dust generation during weighing is the primary vector for exposure. Causes respiratory tract irritation.
Skin Contact Skin Irrit. 2 (H315) Hygroscopic salts stick to skin and draw moisture, creating concentrated local irritation.
Eye Contact Eye Irrit. 2 (H319) High risk during transfer.[1] Crystalline dust can cause physical abrasion and chemical irritation.
Reactivity Hygroscopic Critical: Rapidly absorbs atmospheric water. This ruins the mass accuracy of the standard and introduces unwanted H-signals in ¹H-NMR.

PPE Specifications: The "Why" Behind the Gear

Do not default to generic lab safety. Use this targeted protection matrix.

A. Hand Protection: Nitrile (The Standard)
  • Material: Nitrile (Acrylonitrile Butadiene Rubber).

  • Thickness: Minimum 5 mil (0.12 mm).

  • Why Nitrile? Natural rubber latex is avoided due to potential protein allergies and lower resistance to organic solvents often used in conjunction with Choline Bromide (e.g., deuterated methanol or DMSO). Nitrile offers excellent resistance to quaternary ammonium salts.

  • Double Gloving: Recommended during the weighing step. The outer glove protects the sample from skin oils; the inner glove protects you if the outer glove tears.

B. Eye Protection: Seal vs. Shield
  • Standard Operation: Safety glasses with side shields (ANSI Z87.1).

  • Powder Handling: Chemical Splash Goggles are required if handling open powder outside a glove box. Choline bromide dust is light and easily airborne; standard glasses allow dust to bypass the lens via the top gap.

C. Respiratory Protection[2][3]
  • Primary Control: Chemical Fume Hood (Certified).

  • Secondary Control: If weighing must occur on an open bench (not recommended for D13 due to moisture), use an N95 or P100 particulate respirator .

  • Reasoning: The STOT SE 3 classification specifically flags respiratory irritation. Inhaling hygroscopic dust dries mucous membranes rapidly, causing coughing and inflammation.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical.

PPE_Decision_Matrix Start Start: Handling Choline Bromide (D13) State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing/Transfer Solution_State Dissolved in Solvent State_Check->Solution_State Aliquoting/NMR Prep Solid_Risk Risk: Airborne Dust & Moisture Absorption Solid_State->Solid_Risk Soln_Risk Risk: Splash & Solvent Toxicity Solution_State->Soln_Risk Solid_PPE REQUIRED PPE: 1. Nitrile Gloves (Double) 2. Chemical Goggles 3. Lab Coat 4. Fume Hood or Glove Box Solid_Risk->Solid_PPE Soln_PPE REQUIRED PPE: 1. Nitrile Gloves (Single) 2. Safety Glasses w/ Shields 3. Lab Coat 4. Fume Hood Soln_Risk->Soln_PPE

Figure 1: Decision matrix for selecting PPE based on the physical state of Choline Bromide D13.[2][3]

Operational Protocol: The "Dry Chain" Workflow

This protocol ensures safety while preventing the degradation of the deuterated compound.

Phase 1: Preparation
  • Environment: Verify the relative humidity (RH) of the lab. If RH > 50%, consider using a glove bag or glove box purged with Nitrogen or Argon.

  • Static Control: Deuterated salts are often fine, dry powders prone to static. Use an anti-static gun on the weighing boat and spatula. Static discharge can scatter the powder, creating an inhalation hazard.

Phase 2: The Transfer (Critical Step)
  • Don PPE: Put on lab coat, goggles, and double nitrile gloves.

  • Pre-Weigh: Tare the receiving vial (with cap) before opening the Choline Bromide container.

  • Open: Open the Choline Bromide D13 container inside the fume hood.

  • Transfer: Rapidly transfer the required amount. Do not leave the stock container open.

    • Tip: If the compound has clumped (hygroscopic "caking"), do not chip at it aggressively, as this ejects particulates. Gently break it apart with a clean, dry spatula.

  • Seal: Immediately recap the stock container and wrap with Parafilm to ensure a moisture barrier.

Phase 3: Dissolution & Cleanup
  • Solvent Addition: Add the deuterated solvent (e.g., D₂O, MeOD) immediately to the weighed solid. Once in solution, the dust hazard is eliminated.

  • Doffing: Remove outer gloves and dispose of them as contaminated waste. Wash hands immediately to remove any traces of salt that may have migrated.

Emergency Response & Disposal

Accidental Exposure
  • Skin: Wash with copious amounts of soap and lukewarm water for 15 minutes. Cold water may not dissolve the salt efficiently; hot water opens pores.

  • Eyes: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (STOT SE 3 indicates potential for respiratory distress).

Disposal Strategy
  • Classification: Choline Bromide is a chemical waste.[4]

  • Segregation:

    • Solid Waste: Dispose of contaminated weighing boats and paper in "Solid Hazardous Waste."

    • Liquid Waste: If dissolved in deuterated chloroform (CDCl₃), it must go to Halogenated Waste . If dissolved in D₂O or Methanol-d4, it generally goes to Non-Halogenated Waste (check local EHS regulations regarding the bromide ion).

Workflow Visualization

The following diagram outlines the safe handling lifecycle.

Safe_Handling_Workflow Prep 1. Prep Area (Anti-static check) PPE 2. Don PPE (Double Nitrile) Prep->PPE Open 3. Open Container (In Fume Hood) PPE->Open Transfer 4. Transfer & Weigh (Minimize Air Exposure) Open->Transfer Seal 5. Reseal Stock (Parafilm) Transfer->Seal Dissolve 6. Solubilize (Eliminate Dust Hazard) Transfer->Dissolve Seal->Open Next Use Waste 7. Waste Disposal (Segregate Streams) Dissolve->Waste

Figure 2: Step-by-step workflow for handling hygroscopic deuterated salts.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Choline Bromide. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: Choline bromide-d13. Retrieved from [5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [6]

  • Cambridge Isotope Laboratories. (2022). Handling and Storage of Deuterated Solvents and Reagents. Retrieved from

  • PubChem. (n.d.). Choline Bromide Compound Summary. National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Reactant of Route 1
Choline bromide (D13)
Reactant of Route 2
Reactant of Route 2
Choline bromide (D13)
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